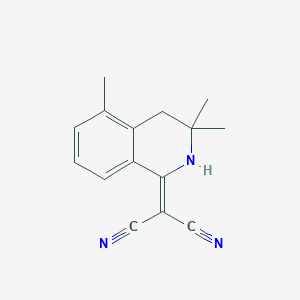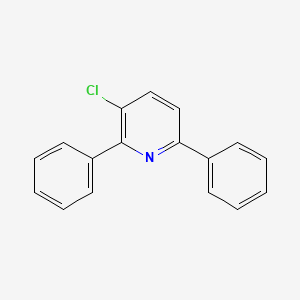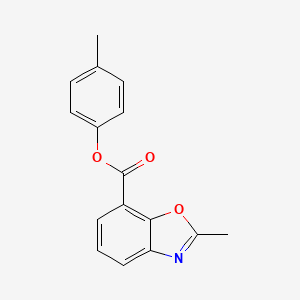![molecular formula C23H34N2O5S2 B11504614 N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzene-1-sulfonamide](/img/structure/B11504614.png)
N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzene-1-sulfonamide is a complex organic compound characterized by the presence of an adamantane group, a morpholine ring, and sulfonamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of adamantane derivatives with sulfonyl chlorides under basic conditions to form the sulfonamide linkage. The morpholine ring is then introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of microwave irradiation to optimize reaction conditions, leading to higher yields and shorter reaction times. This method has been shown to be effective in synthesizing similar compounds, such as N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide .
Chemical Reactions Analysis
Types of Reactions
N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the sulfonamide group.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the morpholine ring.
Scientific Research Applications
N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The adamantane group is known for its ability to disrupt viral replication, while the sulfonamide group can inhibit enzyme activity. The morpholine ring may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
N-(adamantan-1-yl)-4-(pentyloxy)naphthalene-1-sulfonamide: A synthetic cannabinoid receptor agonist.
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: Known for its anti-dengue virus activity.
N-(adamantan-1-yl)-1-(cyclohexylmethyl)-1H-indazole-3-carboxamide: A cannabimimetic compound.
Uniqueness
N-[1-(Adamantan-1-YL)propyl]-4-(morpholine-4-sulfonyl)benzene-1-sulfonamide is unique due to its combination of an adamantane group, a morpholine ring, and sulfonamide functionalities. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
Molecular Formula |
C23H34N2O5S2 |
|---|---|
Molecular Weight |
482.7 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)propyl]-4-morpholin-4-ylsulfonylbenzenesulfonamide |
InChI |
InChI=1S/C23H34N2O5S2/c1-2-22(23-14-17-11-18(15-23)13-19(12-17)16-23)24-31(26,27)20-3-5-21(6-4-20)32(28,29)25-7-9-30-10-8-25/h3-6,17-19,22,24H,2,7-16H2,1H3 |
InChI Key |
UCFGERIIYHIZIB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C12CC3CC(C1)CC(C3)C2)NS(=O)(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 3,3,3-trifluoro-2-{[(3-methoxyphenyl)carbonyl]amino}-N-[6-(propan-2-yl)-1,3-benzothiazol-2(3H)-ylidene]alaninate](/img/structure/B11504533.png)

![(4-ethyl-2,3'-diphenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl)(phenyl)methanone](/img/structure/B11504550.png)
![4-methoxy-2,5-dimethyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B11504556.png)
![4-Amino-5-cyano-2-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-3-azaspiro[5.5]undeca-1,3-diene-1-carboxamide](/img/structure/B11504563.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B11504571.png)
![9-Chloro-2,2,7-tris-trifluoromethyl-2,3-dihydro-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B11504577.png)

![2,2,2-Trifluoroethyl 2-{[1-(2-chlorophenyl)-3-ethoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylate](/img/structure/B11504587.png)


![(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-2-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl thiophene-2-carboxylate](/img/structure/B11504622.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]furan-2-carboxamide](/img/structure/B11504625.png)
